molecular formula C9H16N2 B14488160 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene CAS No. 63697-50-7

1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene

Cat. No.: B14488160
CAS No.: 63697-50-7
M. Wt: 152.24 g/mol
InChI Key: CYMNUCZTNVJTEO-UHFFFAOYSA-N
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Description

1,1,6,6-Tetramethyl-4,5-diazaspiro[24]hept-4-ene is a spiro compound characterized by a unique bicyclic structure containing a diazaspiro ring system

Preparation Methods

The synthesis of 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropane derivative with hydrazine, followed by cyclization to form the spiro compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

1,1,6,6-Tetramethyl-4,5-diazaspiro[2.4]hept-4-ene can be compared with other spiro compounds such as:

Properties

CAS No.

63697-50-7

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4,5-diazaspiro[2.4]hept-4-ene

InChI

InChI=1S/C9H16N2/c1-7(2)5-9(7)6-8(3,4)10-11-9/h5-6H2,1-4H3

InChI Key

CYMNUCZTNVJTEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC12CC(N=N2)(C)C)C

Origin of Product

United States

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